2-Methyl-2,6-diazaspiro[3.3]heptane oxalate
Overview
Description
2-Methyl-2,6-diazaspiro[3.3]heptane oxalate is a chemical compound with the molecular formula C8H14N2O4 and a molecular weight of 202.21 g/mol . It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate typically involves the reaction of 2-methyl-2,6-diazaspiro[3.3]heptane with oxalic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Methyl-2,6-diazaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-2,6-diazaspiro[3.3]heptane oxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Methyl-2,6-diazaspiro[3.3]heptane oxalate can be compared with other spiro compounds, such as:
2-Oxa-6-azaspiro[3.3]heptane oxalate: This compound has a similar spirocyclic structure but contains an oxygen atom in place of one of the nitrogen atoms.
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride: This compound is a dihydrochloride salt form of 2-Methyl-2,6-diazaspiro[3.3]heptane. The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.C2H2O4/c1-8-4-6(5-8)2-7-3-6;3-1(4)2(5)6/h7H,2-5H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDLDKHLKDDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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